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Abstract
SR-1114 is a first-in-class proteolysis-targeting chimera (PROTAC) designed to induce the

degradation of the transcriptional coactivator ENL. This technical guide provides an in-depth

overview of the therapeutic potential of SR-1114, with a focus on its application in acute

myeloid leukemia (AML). We detail its mechanism of action, summarize key quantitative data,

and provide comprehensive experimental protocols for its evaluation. Visualizations of the

underlying signaling pathways, experimental workflows, and logical relationships are presented

to facilitate a deeper understanding of SR-1114's biological activity and therapeutic promise.

Introduction
The transcriptional coactivator ENL is a critical dependency for the survival and proliferation of

various cancer cells, particularly in the context of acute myeloid leukemia (AML).[1][2] ENL,

through its YEATS domain, recognizes acetylated histone tails and plays a pivotal role in the

regulation of oncogenic gene expression programs, including those driven by HOXA9/10, MYB,

and MYC.[1][3] The development of small molecules that can effectively target and inhibit such

transcriptional regulators represents a promising therapeutic strategy.

SR-1114 is a novel heterobifunctional molecule that leverages the PROTAC technology to

selectively target ENL for degradation.[1] It consists of a ligand that binds to the ENL protein, a

linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][4] This ternary

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b12409305?utm_src=pdf-interest
https://www.benchchem.com/product/b12409305?utm_src=pdf-body
https://www.benchchem.com/product/b12409305?utm_src=pdf-body
https://www.benchchem.com/product/b12409305?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8161486/
https://www.researchgate.net/publication/359831673_A_proteolysis-targeting_chimera_molecule_selectively_degrades_ENL_and_inhibits_malignant_gene_expression_and_tumor_growth
https://pmc.ncbi.nlm.nih.gov/articles/PMC8161486/
https://www.researchgate.net/publication/383519519_A_potent_and_selective_ENL_degrader_suppresses_oncogenic_gene_expression_and_leukemia_progression
https://www.benchchem.com/product/b12409305?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8161486/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8161486/
https://www.medchemexpress.com/sr-1114.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12409305?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


complex formation facilitates the ubiquitination and subsequent proteasomal degradation of

ENL, leading to the suppression of its downstream oncogenic signaling. This guide will explore

the preclinical data supporting the therapeutic potential of SR-1114.

Mechanism of Action
SR-1114 functions by hijacking the cell's natural protein disposal system, the ubiquitin-

proteasome pathway, to eliminate the ENL protein. The process can be summarized in the

following steps:

Ternary Complex Formation: SR-1114, with its two distinct ligands, simultaneously binds to

the ENL protein and the CRBN subunit of the CRL4-CRBN E3 ubiquitin ligase complex.[1][5]

This brings ENL into close proximity with the E3 ligase machinery.

Ubiquitination: The CRL4-CRBN complex, now associated with ENL, catalyzes the transfer

of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the

surface of ENL.

Proteasomal Degradation: The polyubiquitinated ENL is recognized by the 26S proteasome,

a large protein complex that degrades tagged proteins into smaller peptides, effectively

eliminating ENL from the cell.[5]

Catalytic Cycle: After ENL degradation, SR-1114 is released and can engage another ENL

protein and E3 ligase complex, allowing for multiple rounds of degradation with a single

molecule of the PROTAC.

This targeted degradation of ENL leads to the downregulation of its target genes, which are

crucial for the survival and proliferation of leukemia cells.[1][6]

Quantitative Data
The efficacy of SR-1114 in inducing the degradation of ENL has been quantified in various AML

cell lines. The half-maximal degradation concentration (DC50) is a key metric used to assess

the potency of a PROTAC.
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Cell Line Cancer Type DC50 (nM) Reference

MV4;11
Acute Myeloid

Leukemia
150 [1][4]

MOLM-13
Acute Myeloid

Leukemia
311 [1][4]

OCI/AML-2
Acute Myeloid

Leukemia
1650 [1][4]

Experimental Protocols
Cell Culture

Cell Lines: MV4;11, MOLM-13, and OCI/AML-2 cells are cultured in RPMI-1640 medium

supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

Western Blotting for ENL Degradation
Cell Treatment: Seed cells at a density of 1 x 106 cells/mL and treat with various

concentrations of SR-1114 or DMSO as a vehicle control for the desired time points (e.g., 4,

16, 24 hours).

Cell Lysis: Harvest cells by centrifugation and wash with ice-cold PBS. Lyse the cell pellet in

RIPA buffer containing protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of the lysates using a BCA

protein assay kit.

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel

and separate by electrophoresis. Transfer the separated proteins to a PVDF membrane.

Immunoblotting:

Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20

(TBST) for 1 hour at room temperature.
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Incubate the membrane with a primary antibody against ENL overnight at 4°C.

Wash the membrane three times with TBST.

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

Wash the membrane three times with TBST.

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL)

detection reagent and an imaging system. Use an antibody against a housekeeping protein

(e.g., β-actin or GAPDH) as a loading control.

Quantitative Real-Time PCR (qRT-PCR) for Target Gene
Expression

Cell Treatment and RNA Extraction: Treat cells with SR-1114 as described for the Western

blot protocol. Extract total RNA using a commercially available RNA isolation kit.

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

qRT-PCR: Perform qRT-PCR using a SYBR Green-based master mix and primers specific

for ENL target genes (HOXA9, MYC, MYB) and a housekeeping gene (e.g., GAPDH or

ACTB) for normalization.

Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Mass Spectrometry-based Proteomics
Sample Preparation: Treat cells with SR-1114 or DMSO. Lyse the cells and digest the

proteins into peptides using trypsin.

Tandem Mass Tag (TMT) Labeling: Label the peptides from different treatment conditions

with isobaric TMT reagents.

LC-MS/MS Analysis: Combine the labeled peptide samples and analyze them by liquid

chromatography-tandem mass spectrometry (LC-MS/MS).
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Data Analysis: Identify and quantify the proteins using proteomics software. The relative

abundance of proteins across different conditions is determined by the reporter ion

intensities from the TMT tags.

High-Throughput Synthesis of SR-1114 via SuFEx Click
Chemistry
The synthesis of SR-1114 and its analogs can be accelerated using Sulfur(VI) Fluoride

Exchange (SuFEx) click chemistry in a high-throughput format.[1][7][8]

Reactant Preparation: Prepare stock solutions of an ENL-binding precursor molecule

modified with a SuFExable handle (e.g., an iminosulfur oxydifluoride) and a library of linker-

thalidomide fragments in a suitable solvent like DMSO.

Miniaturized Reaction: In a multi-well plate (e.g., 384-well), dispense small volumes of the

ENL-binding precursor stock solution.

Library Addition: Add the linker-thalidomide fragment library to the wells, with each well

receiving a unique fragment.

Reaction Incubation: Allow the reactions to proceed, typically overnight at room temperature.

Direct-to-Biology Screening: The resulting crude reaction products can often be directly

screened in biological assays without the need for purification, significantly accelerating the

discovery process.

Visualizations
Signaling Pathway of SR-1114-Mediated ENL
Degradation
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Caption: SR-1114-mediated degradation of ENL protein.

Experimental Workflow for Assessing SR-1114 Activity
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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